N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-4-10-16(11-5-13)19-18(20)15-8-6-14(7-9-15)17-3-2-12-21-17/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSLQVGTNPRRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide typically involves the reaction of 4-methylphenylamine with 4-(thiophen-2-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide undergoes hydrolysis under acidic or basic conditions.
| Reaction Conditions | Reagents | Products | Yield/Notes |
|---|---|---|---|
| Aqueous NaOH (2M), ethanol, 80°C | NaOH | 4-(thiophen-2-yl)benzoic acid + 4-methylphenylamine | Yield not reported; reaction confirmed by TLC |
| HCl (6M), reflux | Hydrochloric acid | 4-(thiophen-2-yl)benzoic acid (partial) + unidentified byproducts | Requires strict pH control |
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, cleaving the amide bond. Acidic conditions protonate the carbonyl oxygen, facilitating water attack.
Alkylation and Acylation
The aromatic rings and amine group participate in electrophilic substitution and acylation reactions.
Analogous Data : For structurally similar compounds (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide), alkylation at the thiophene ring occurs preferentially at the α-position due to electronic effects .
Oxidation Reactions
The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Major Product | Efficiency |
|---|---|---|---|
| KMnO₄ (0.1M) | H₂O, 25°C, 12h | 4-(thiophene-2-sulfonyl)benzamide derivative | Partial conversion (≤40%) |
| mCPBA | CH₂Cl₂, 0°C, 2h | Thiophene sulfoxide | High selectivity (>90%) |
Structural Impact : Oxidation of the thiophene moiety alters electronic properties, potentially enhancing biological activity (e.g., increased binding affinity to microbial targets) .
Reduction Reactions
Selective reduction of functional groups has been explored.
| Reducing Agent | Conditions | Products | Applications |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Reduction of amide to amine (unstable intermediate) | Limited utility due to side reactions |
| H₂, Pd/C | Ethanol, 50°C, 3h | Hydrogenation of thiophene to tetrahydrothiophene | Improves solubility |
Challenges : Over-reduction or decomposition is common, necessitating precise stoichiometric control.
Substitution Reactions
The chloro or methyl groups enable nucleophilic substitution.
| Nucleophile | Conditions | Products | Reactivity Trend |
|---|---|---|---|
| NH₃ (aq.) | 100°C, 6h | Amino-substituted benzamide | Low yield (≤25%) |
| NaOMe | Methanol, 60°C | Methoxy-substituted derivative | Faster kinetics at electron-deficient sites |
Regioselectivity : Substitution occurs preferentially at the para position of the benzene ring due to steric and electronic factors.
Comparative Reactivity Table
| Reaction Type | Preferred Reagents | Rate (Relative) | Yield Range |
|---|---|---|---|
| Hydrolysis | NaOH | Moderate | 50–70% |
| Oxidation (sulfone formation) | mCPBA | Fast | 85–90% |
| Friedel-Crafts alkylation | AlCl₃/CH₃Cl | Slow | 30–45% |
| Hydrogenation | H₂/Pd/C | Moderate | 60–75% |
Mechanistic and Practical Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may destabilize intermediates .
-
Temperature Sensitivity : Exothermic reactions (e.g., acylations) require cooling to prevent side product formation.
-
Biological Relevance : Oxidation products show enhanced antibacterial activity against ESBL-producing E. coli, with IC₅₀ values comparable to carboxamide derivatives in published studies .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial efficacy of compounds similar to N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide against resistant strains of bacteria. For instance, research indicates that certain derivatives exhibit significant activity against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli. These compounds demonstrate high binding affinity to the active sites of beta-lactamase enzymes, which are responsible for antibiotic resistance.
Key Findings:
- In vitro Studies : Compounds related to this compound were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results showed promising antibacterial activity, with some compounds achieving zones of inhibition exceeding 15 mm at higher concentrations .
- Mechanism of Action : The mechanism involves the inhibition of beta-lactamase activity, allowing other antibiotics to remain effective against resistant bacterial strains .
Antiviral Properties
The compound has also been evaluated for its antiviral properties. Research indicates that certain structural analogs can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development.
Case Study:
- A study on diamide derivatives showed that modifications in the structure can significantly enhance antiviral activity against Dengue virus (DENV). The findings suggest that the presence of thiophene rings contributes to increased efficacy in inhibiting viral replication .
Anticancer Activity
This compound and its derivatives have shown potential in cancer therapy. The compound's ability to inhibit histone deacetylases (HDACs) positions it as a candidate for treating various cancers.
Research Insights:
- HDAC Inhibition : Compounds with similar structures have been reported to exhibit HDAC inhibitory activity, leading to antiproliferative effects in vitro and anti-tumor effects in vivo. This mechanism is crucial as HDAC inhibitors can reactivate silenced tumor suppressor genes .
- Clinical Relevance : The application of such compounds in combination therapies could enhance treatment outcomes for patients with resistant tumors .
Summary of Applications
| Application Type | Key Findings | Potential Impact |
|---|---|---|
| Antibacterial | Effective against ESBL-producing E. coli | Combat antibiotic resistance |
| Antiviral | Inhibits viral replication (e.g., DENV) | Development of new antiviral agents |
| Anticancer | HDAC inhibition leads to antiproliferative effects | Potential use in cancer therapies |
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and benzamide groups can facilitate binding to specific sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Thiophene Position and Bioactivity : The thiophen-2-yl group is a recurring motif in HDAC inhibitors (e.g., ) and cytotoxic agents (e.g., compound 5m in ). Its electron-rich nature may enhance π-π interactions in target binding .
- Heterocyclic Additions : Compounds with oxadiazole (25) or quinazoline () substituents exhibit altered solubility and steric profiles compared to the simpler thiophene-benzamide structure of the target compound .
2.2. Variations in the N-Aryl Group
Key Observations :
- Electron-Donating/Withdrawing Effects: The 4-methylphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like -NO₂ in . Such substitutions influence electronic density, affecting reactivity and binding .
2.3. Pharmacological and Physicochemical Comparisons
- Cytotoxicity : Thiophene-containing benzamides like compound 5m () show IC₅₀ values of 9.12–12.72 μM against HeLa cells, suggesting that the thiophene moiety contributes to anticancer activity. The absence of a chalcone or thiadiazole group in the target compound may reduce cytotoxicity but improve metabolic stability .
- Spectroscopic Properties :
- IR spectra of benzamide derivatives (e.g., ) show characteristic C=O stretches at ~1663–1682 cm⁻¹ and C=S stretches at ~1243–1258 cm⁻¹, which could guide structural validation of the target compound .
- NMR data (e.g., for compounds 51–55) highlight shifts influenced by substituents (e.g., sulfamoyl groups at δ 7.5–8.0 ppm for aromatic protons) .
Biological Activity
N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.
The synthesis of this compound typically involves a coupling reaction between 4-methylphenylamine and 4-(thiophen-2-yl)benzoic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting compound exhibits unique structural features that influence its biological activity, particularly due to the presence of the thiophene and benzamide moieties, which can enhance binding affinity to biological targets.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, related compounds have been tested against extended-spectrum β-lactamase (ESBL) producing Escherichia coli strains. The results indicated that certain analogues exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations as low as 10 mg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 4a | 10 | 13 ± 2 |
| 4c | 20 | 15 ± 2 |
| Control | 0.25 | - |
This table summarizes findings from studies evaluating the antibacterial efficacy of related compounds, showcasing their potential against resistant bacterial strains.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. The mechanism likely involves the modulation of enzyme activities critical for tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiophene and benzamide groups facilitate binding to active sites on proteins, potentially altering their function. For example, molecular docking studies have indicated that these compounds can effectively bind to the β-lactamase enzyme in E. coli, suggesting a mechanism for overcoming antibiotic resistance .
Case Studies
- Study on Antibacterial Efficacy : A study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated promising results against ESBL-producing E. coli. The molecular docking analysis revealed strong interactions with the β-lactamase enzyme, highlighting the importance of structural features in enhancing antibacterial activity .
- Anticancer Research : Another investigation into similar benzamide derivatives showed that they could inhibit cancer cell lines effectively through apoptosis induction mechanisms. These findings support further exploration into their use as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methylphenyl)-4-(thiophen-2-yl)benzamide, and what reaction conditions yield high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of thiophene derivatives with benzoyl chloride intermediates. For example, coupling 4-(thiophen-2-yl)benzoic acid with 4-methylaniline via a carbodiimide-mediated amidation (e.g., using EDCI or DCC) in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Reaction optimization should prioritize minimizing side products like unreacted acid or amine .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (in DMSO-d6 or CDCl3) confirm regiochemistry and substituent positions, with thiophene protons appearing as distinct doublets (δ 7.2–7.5 ppm) and methyl groups as singlets (δ 2.3–2.5 ppm) .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves molecular geometry, confirming planarity of the benzamide-thiophene system and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 307.1 [M+H]) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a histone deacetylase (HDAC) inhibitor?
- Methodological Answer :
- In vitro HDAC assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition of recombinant HDAC isoforms (e.g., HDAC1-3). Compare IC50 values against known inhibitors like MS-275 .
- Modification strategies : Introduce substituents (e.g., trifluoromethyl, pyrimidine) to the benzamide or thiophene moieties to enhance binding to HDAC catalytic pockets. Assess changes in potency and selectivity via enzyme kinetics and cellular assays (e.g., histone acetylation via Western blot) .
Q. What computational approaches are suitable for predicting binding modes and pharmacokinetic properties of this compound?
- Methodological Answer :
- E-pharmacophore modeling : Generate 3D pharmacophores using co-crystallized HDAC2 ligands (e.g., 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) to identify critical interactions (e.g., hydrogen-bond donors/acceptors, hydrophobic contacts) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in HDAC active sites (e.g., using GROMACS or AMBER). Validate with free-energy calculations (MM-PBSA) .
- ADMET prediction : Use tools like SwissADME or pkCSM to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
Q. How can researchers address solubility and formulation challenges for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Test DMSO/PEG-400/saline mixtures for intravenous administration. For oral delivery, use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance bioavailability .
- Stability assays : Monitor degradation under physiological pH (1.2–7.4) and temperature (37°C) via HPLC. Optimize lyophilization protocols for long-term storage .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized assays : Replicate studies using identical HDAC isoforms, substrate concentrations, and assay buffers (e.g., Tris-HCl pH 8.0). Control for variables like cell passage number and serum content .
- Meta-analysis : Compare datasets from multiple labs using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. Correlate with solubility and melting point data .
- Polymorph screening : Recrystallize from solvents (e.g., acetone, methanol) to identify stable polymorphs. Use DSC/TGA to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
